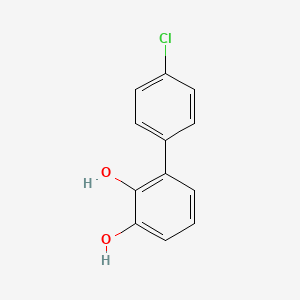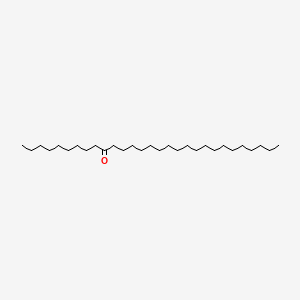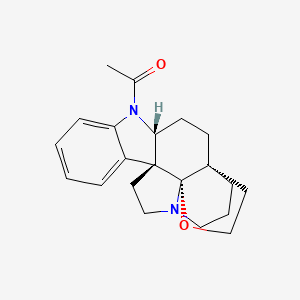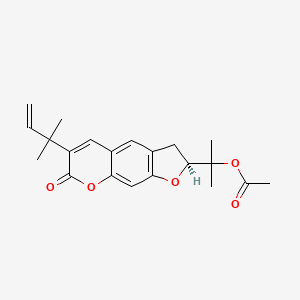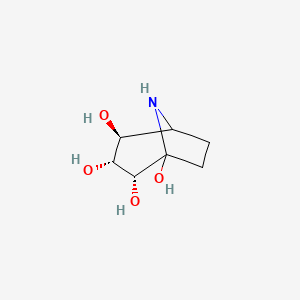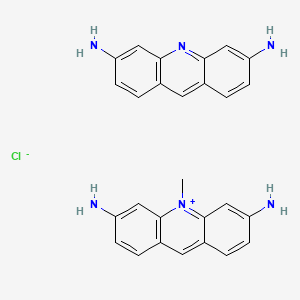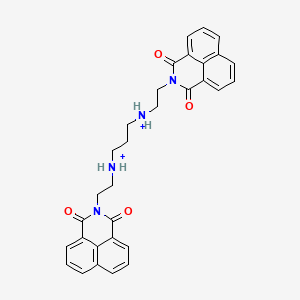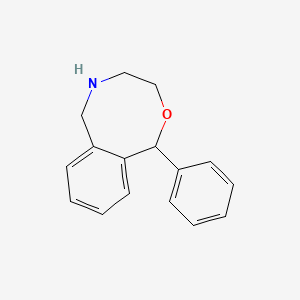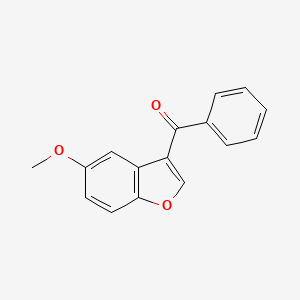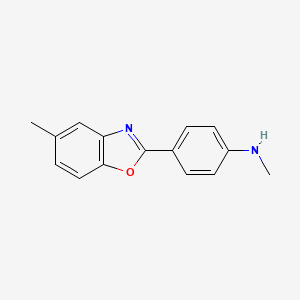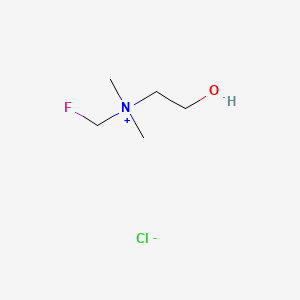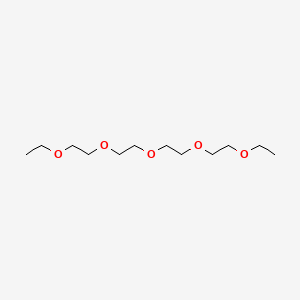
3,6,9,12,15-Pentaoxaheptadecane
Vue d'ensemble
Description
Le 3,6,9,12,15-Pentaoxaheptadecane est un composé organique de formule moléculaire C₁₂H₂₆O₅. Il appartient à la classe des polyéthers, qui sont des composés contenant plusieurs groupes éther.
Applications De Recherche Scientifique
Le 3,6,9,12,15-Pentaoxaheptadecane possède un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme solvant et réactif dans diverses réactions chimiques, notamment dans la synthèse d'autres polyéthers et polymères.
Biologie : Le composé est utilisé dans l'étude des systèmes biologiques en raison de sa capacité à former des liaisons hydrogène et à interagir avec les biomolécules.
Médecine : Il est utilisé dans les systèmes de délivrance de médicaments et comme composant dans les formulations pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action du this compound implique sa capacité à former des liaisons hydrogène et à interagir avec diverses cibles moléculaires. Dans les systèmes biologiques, il peut interagir avec les protéines, les enzymes et d'autres biomolécules, affectant leur structure et leur fonction. La chaîne de polyéther du composé lui permet de former des complexes stables avec les ions métalliques et d'autres molécules, influençant ainsi diverses voies biochimiques .
Composés similaires :
Polyéthylène glycol (PEG) : Structure similaire, mais avec des longueurs de chaîne variables.
Polypropylène glycol (PPG) : Un autre polyéther avec des propriétés différentes en raison de la présence d'unités propylène.
Éthers couronnes : Polyéthers cycliques qui peuvent former des complexes avec les ions métalliques.
Unicité : Le this compound est unique en raison de sa longueur de chaîne spécifique et de la présence de plusieurs groupes éther, ce qui lui confère une grande solubilité dans l'eau et la capacité à former des liaisons hydrogène. Ceci le rend particulièrement utile dans les applications nécessitant des interactions fortes avec l'eau et d'autres molécules polaires .
Analyse Biochimique
Biochemical Properties
3,6,9,12,15-Pentaoxaheptadecane plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with glutamate racemase, an enzyme involved in cell wall biosynthesis in certain bacteria . Additionally, it interacts with acetylcholinesterase, an enzyme crucial for neurotransmission in humans . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with acetylcholinesterase can impact neurotransmission, affecting neuronal cell function . Furthermore, its role in modulating glutamate racemase activity can influence bacterial cell wall synthesis, impacting bacterial growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as glutamate racemase and acetylcholinesterase, either inhibiting or activating their activity . These interactions can lead to changes in gene expression and enzyme activity, ultimately influencing cellular functions and biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound has a half-life of approximately 0.156 days when exposed to hydroxyl radicals . This rapid degradation can impact its effectiveness in long-term biochemical studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular functions. At higher doses, it can lead to toxic or adverse effects. For instance, high doses of this compound may inhibit essential enzymes, leading to cellular dysfunction and toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as glutamate racemase and acetylcholinesterase, influencing their activity and, consequently, the metabolic flux . These interactions can lead to changes in metabolite levels and overall metabolic activity within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s hydrophilic nature allows it to be easily transported across cell membranes and distributed within various cellular compartments . This distribution is crucial for its activity and effectiveness in modulating biochemical pathways.
Subcellular Localization
This compound is localized within specific subcellular compartments, influencing its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the endoplasmic reticulum and mitochondria . This localization is essential for its role in modulating enzyme activity and influencing cellular functions.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le 3,6,9,12,15-Pentaoxaheptadecane peut être synthétisé par réaction de l'oxyde d'éthylène avec l'éthylène glycol. Le processus implique l'addition progressive de l'oxyde d'éthylène à l'éthylène glycol, ce qui conduit à la formation de la chaîne de polyéther. La réaction est généralement effectuée en conditions basiques en utilisant un catalyseur tel que l'hydroxyde de potassium .
Méthodes de production industrielle : En milieu industriel, la production de this compound implique l'addition continue de l'oxyde d'éthylène à l'éthylène glycol dans un réacteur. La réaction est contrôlée pour assurer la longueur de chaîne et le poids moléculaire souhaités. Le produit est ensuite purifié par distillation et autres techniques de séparation pour obtenir le composé final .
Analyse Des Réactions Chimiques
Types de réactions : Le 3,6,9,12,15-Pentaoxaheptadecane subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.
Réactifs et conditions courants :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène en conditions acides ou basiques.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les halogénures ou les alcoolates.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des aldéhydes, tandis que la réduction peut produire des alcools .
Mécanisme D'action
The mechanism of action of 3,6,9,12,15-Pentaoxaheptadecane involves its ability to form hydrogen bonds and interact with various molecular targets. In biological systems, it can interact with proteins, enzymes, and other biomolecules, affecting their structure and function. The compound’s polyether chain allows it to form stable complexes with metal ions and other molecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Polyethylene glycol (PEG): Similar in structure but with varying chain lengths.
Polypropylene glycol (PPG): Another polyether with different properties due to the presence of propylene units.
Crown ethers: Cyclic polyethers that can form complexes with metal ions.
Uniqueness: 3,6,9,12,15-Pentaoxaheptadecane is unique due to its specific chain length and the presence of multiple ether groups, which confer high solubility in water and the ability to form hydrogen bonds. This makes it particularly useful in applications requiring strong interactions with water and other polar molecules .
Propriétés
IUPAC Name |
1-ethoxy-2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O5/c1-3-13-5-7-15-9-11-17-12-10-16-8-6-14-4-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDWALOBQJFOMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCOCCOCCOCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052099 | |
| Record name | Tetraethylene glycol diethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Tetraethylene glycol diethyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19029 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4353-28-0 | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4353-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004353280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02343 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraethylene glycol diethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12,15-pentaoxaheptadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.204 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,6,9,12,15-PENTAOXAHEPTADECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO8API468S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 3,6,9,12,15-Pentaoxaheptadecane?
A1: this compound is a linear polyether with the molecular formula C12H26O7 and a molecular weight of 266.33 g/mol. While spectroscopic data isn't explicitly provided in the given research excerpts, its structure suggests characteristic peaks in NMR and IR spectra associated with ether linkages and aliphatic chains.
Q2: How does this compound interact with metal ions?
A2: this compound can act as a ligand, coordinating with metal ions through its oxygen atoms. Research has shown its ability to form complexes with various metal ions, including uranium (VI) [], where it acts as a unidentate donor and hydrogen bond acceptor. This complexation behavior is similar to that of crown ethers, showcasing its potential in metal ion extraction and sensing applications.
Q3: Can this compound be incorporated into larger molecular structures?
A3: Yes, this compound can be incorporated into more complex molecules. For instance, it has been used as a linker in the synthesis of a synthetic ionophore []. This ionophore, designed to probe the mixing behavior of phospholipids, demonstrates the versatility of this compound as a building block in supramolecular chemistry.
Q4: Are there any studies on the impact of modifying the structure of this compound?
A4: While the excerpts provided don't delve into specific structure-activity relationships of this compound itself, a related study [] explores the properties of 3,6,9,12-Tetraoxacyclohexadecane-1,14-dithiol and this compound-1,17-dithiol. These dithiol derivatives, upon oxidation, transform into macrocyclic structures analogous to crown ethers, exhibiting enhanced ionophoric properties. This highlights how structural modifications can significantly alter the compound's behavior and potential applications.
Q5: Has this compound been studied for its fluorescence properties?
A5: While the provided excerpts do not focus on the fluorescence properties of this compound itself, a study [] investigated a new podand incorporating this molecule and hydrazide groups. The research examined the influence of various transition metal ions on the spectral-fluorescent properties of their complexes with the podand. This suggests that incorporating this compound into larger structures can be used to study metal ion binding through fluorescence spectroscopy.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


